2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to an imidazole ring, with a carboxamide group attached at the 3-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-aminopyridine with α-halo ketones, followed by cyclization and functionalization steps. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base, such as potassium carbonate, to form the imidazo[1,2-a]pyridine core. Subsequent functionalization with appropriate reagents introduces the carboxamide group at the 3-position and the methyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the carboxamide and methyl groups.
2-methylimidazo[1,2-a]pyridine: Similar structure but without the pyridin-4-yl and carboxamide groups.
N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide: Lacks the methyl group at the 2-position.
Uniqueness
2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of both the carboxamide and methyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-N-pyridin-4-ylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O/c1-10-13(18-9-3-2-4-12(18)16-10)14(19)17-11-5-7-15-8-6-11/h2-9H,1H3,(H,15,17,19) |
InChI Key |
CWACPUFZKSYWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.